molecular formula C13H17NO3 B11699187 Propyl 4-(propanoylamino)benzoate

Propyl 4-(propanoylamino)benzoate

Cat. No.: B11699187
M. Wt: 235.28 g/mol
InChI Key: ITNRCWVFPMGWPX-UHFFFAOYSA-N
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Description

Propyl 4-(propanoylamino)benzoate is an organic compound that belongs to the benzoate ester family. It is characterized by the presence of a propyl group attached to the benzoate moiety, with a propanoylamino substituent on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 4-(propanoylamino)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(propanoylamino)benzoic acid with propanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in a suitable solvent, such as toluene, and using a catalyst like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Another method involves the transesterification of methyl 4-(propanoylamino)benzoate with propanol. This reaction can be catalyzed by immobilized lipase enzymes, which offer the advantage of mild reaction conditions and high specificity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous reactors and efficient separation techniques to achieve high yields and purity. The use of immobilized enzymes in industrial production is also gaining popularity due to their recyclability and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(propanoylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, chlorine (Cl₂) for chlorination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Propyl 4-(propanoylamino)benzoic acid or propyl 4-(propanoylamino)benzaldehyde.

    Reduction: Propyl 4-(propanoylamino)benzyl alcohol.

    Substitution: Various substituted derivatives, such as nitro, chloro, or sulfonic acid derivatives.

Scientific Research Applications

Propyl 4-(propanoylamino)benzoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals, including fragrances, flavors, and polymers.

Mechanism of Action

The mechanism of action of propyl 4-(propanoylamino)benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects. The presence of the propanoylamino group allows it to interact with specific receptors or enzymes, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Propyl 4-(propanoylamino)benzoate can be compared with other benzoate esters, such as:

  • Methyl 4-(propanoylamino)benzoate
  • Ethyl 4-(propanoylamino)benzoate
  • Butyl 4-(propanoylamino)benzoate

Uniqueness

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

propyl 4-(propanoylamino)benzoate

InChI

InChI=1S/C13H17NO3/c1-3-9-17-13(16)10-5-7-11(8-6-10)14-12(15)4-2/h5-8H,3-4,9H2,1-2H3,(H,14,15)

InChI Key

ITNRCWVFPMGWPX-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)CC

Origin of Product

United States

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